molecular formula C20H16N2O4 B1146124 N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene CAS No. 154198-33-1

N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene

Cat. No. B1146124
M. Wt: 348.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene” is a chemical compound with the molecular formula C16H16N2O4 . It is also known by the synonym “5,5’-Dihydroxysalicylaldehydethylenediimine” and is used in laboratory chemicals .


Synthesis Analysis

The synthesis of “N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene” involves the reaction of CCTS and ECH. Then, CCTS–ECH is reacted with (2-hydroxyphenylimino)methylbenzene-1,4-diol (HBD) and N,N′-bis(2,5-dihydroxybenzylidene)-1,4-diaminobenzene (DHDB) to give ligands CCTS–ECH–HBD and CCTS–ECH–DHDB .


Molecular Structure Analysis

The molecule contains a total of 39 bonds; 23 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 8 double bonds, 2 six-membered rings, 2 ketones (aliphatic), 2 secondary amines (aliphatic) and 2 hydroxyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene” include its molecular formula (C16H16N2O4), molecular weight, melting point, boiling point, and density .

Scientific Research Applications

  • Electrochemical Probes in DNA Sensing : N,N'-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene has been used as an electrochemical probe in DNA sensing, particularly for detecting Helicobacter pylori sequences. It binds more efficiently to double-stranded DNA than single-stranded DNA, and its electroactivity has been employed in biosensors for DNA hybridization events (Revenga-Parra et al., 2007).

  • Copper(II) Complexes Study : This compound, when reacted with various diamines in the presence of hydrated Cu(O2CMe)2·H2O, forms copper(II) complexes. These complexes have been studied for their electronic structures using EPR and ENDOR data, revealing insights into their molecular configurations and redox properties (Charles et al., 1999).

  • Characterization of Schiff Base and its Cu(II) Complex : The compound and its Cu(II) complex have been synthesized and characterized using various spectroscopic methods. Computational predictions were also performed, revealing insights into the geometry and intramolecular interactions of the ligand and its complex (Beyramabadi et al., 2013).

  • Antimicrobial Activity of Metal Complexes : Schiff base ligands derived from 2,5-dihydroxybenzaldehyde, including derivatives of N,N'-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene, have been synthesized and their metal complexes characterized. These complexes exhibited antimicrobial activity against various bacterial strains, highlighting their potential in medical applications (Şahin et al., 2013).

  • Electrocatalytic Applications : The compound has shown potential in electrocatalytic applications. For instance, its complexes with nickel(II) can be used for the oxidation of methanol and other short chain aliphatic alcohols, presenting possibilities for use in sensors and other electrochemical devices (Revenga-Parra et al., 2008).

  • DNA Minor Groove Binding : Diaminobenzene Schiff base derivatives, including this compound, have been found to be effective DNA minor groove binders. Their binding to the DNA minor groove is sequence specific, suggesting potential applications in targeted drug delivery and chemotherapy (Helal et al., 2012).

Safety And Hazards

“N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[[2-[(2,5-dihydroxyphenyl)methylideneamino]phenyl]iminomethyl]benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-15-5-7-19(25)13(9-15)11-21-17-3-1-2-4-18(17)22-12-14-10-16(24)6-8-20(14)26/h1-12,23-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSNBAFBEWRGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)O)O)N=CC3=C(C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene

Citations

For This Compound
45
Citations
M Revenga-Parra, T García, E Lorenzo… - Sensors and Actuators B …, 2008 - Elsevier
Complexes of nickel(II) with the ligand N,N′-bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene (Ni II -DHS) can be electropolymerized onto glassy carbon surfaces in alkaline …
Number of citations: 85 www.sciencedirect.com
EH Charles, LML Chia, EL Watson… - Journal of the …, 1999 - pubs.rsc.org
Reaction of 2,5-dihydroxybenzaldehyde with 0.5 equivalent of 1,2-diaminoethane, trans-1,2-diaminocyclohexane or 1,2-diaminobenzene in the absence or presence of hydrated Cu(…
Number of citations: 26 pubs.rsc.org
N Kocak, M Sahin, G Arslan, HI Ucan - Journal of Inorganic and …, 2012 - Springer
A chitosan resin derivatized with Schiff bases was synthesized by using a crosslinked chitosan (CCTS) as base material. We first synthesized N-benzylidene chitosan (CTB) by the …
Number of citations: 35 link.springer.com
M Revenga-Parra, T García, E Lorenzo… - Biosensors and …, 2007 - Elsevier
N,N′-Bis(3,4-dihydroxybenzylidene)-1,2-diaminobenzene (3,4-DHS) and N,N′-bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene (2,5-DHS) have been used as electrochemical …
Number of citations: 39 www.sciencedirect.com
M Revenga-Parra, E Lorenzo, F Pariente - Sensors and Actuators B …, 2005 - Elsevier
For the first time DHsalophen tetradentate ligands, were DHsalophen denotes N,N′-bis(dihydroxybenzylidene)-1,2-diaminobenzene, have been synthesized by combination of ortho-…
Number of citations: 93 www.sciencedirect.com
A Ourari, B Ketfi, L Zerroual - Arabian Journal of Chemistry, 2017 - Elsevier
Nickel(II)-DHS complex was obtained from N,N′-bis(2,5-dihydroxybenzylidene)-1,2-diaminoethane (H 2 DHS) ligand and nickel acetate tetrahydrated in ethanolic solution with stirring …
Number of citations: 7 www.sciencedirect.com
N Wannaprom, P Vanalabhpatana - ECS Transactions, 2013 - iopscience.iop.org
A glassy carbon electrode modified with poly-nickel hydroxy salen (poly-Ni (OH) salen) film has been developed for the electro-oxidation of aldehydes. This film can be prepared via …
Number of citations: 3 iopscience.iop.org
PM Dominiak, A Makal, PR Mallinson… - … A European Journal, 2006 - Wiley Online Library
The electron density distributions in crystals of five previously studied DMAN complexes and five Schiff bases (two new ones) have been analysed in terms of various properties of bond …
D Aggoun, M Fernández-García, D López, B Bouzerafa… - Polyhedron, 2020 - Elsevier
New nickel (II) and copper (II) bidentate Schiff base complexes, derived from dihalogenated salicylaldehyde and alkylamine: Synthesis, spectroscopic, thermogravimetry, …
Number of citations: 24 www.sciencedirect.com
P Babaie, A Saadati… - Journal of Biomedical …, 2021 - Wiley Online Library
The present review (containing 242 references) illustrates the importance and application of optical and electrochemical methods as well as their performance improvement using …
Number of citations: 13 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.